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Introduction

Obeldesivir (GS-5245) is an orally administered investigational antiviral agent, a prodrug of
the nucleoside analog GS-441524. GS-441524 is the parent nucleoside of Remdesivir, an
intravenously administered antiviral. Obeldesivir was developed to improve the oral
bioavailability of GS-441524, allowing for oral administration.[1][2] Following oral
administration, Obeldesivir is extensively hydrolyzed in the gastrointestinal tract and liver to
release the parent nucleoside, GS-441524, into systemic circulation.[3][4] GS-441524 is then
taken up by cells and undergoes intracellular phosphorylation to form the active nucleoside
triphosphate metabolite, GS-443902.[5] This active metabolite acts as an inhibitor of viral RNA-
dependent RNA polymerase, leading to the termination of viral RNA synthesis. This document
provides a comprehensive overview of the pharmacokinetics and oral bioavailability of
Obeldesivir, with a focus on quantitative data, experimental protocols, and relevant biological
pathways.

Metabolic Activation of Obeldesivir

Obeldesivir is a 5'-isobutyryl ester prodrug of GS-441524. This modification enhances its oral
absorption. Once absorbed, it is rapidly cleaved presystemically to yield high systemic
exposures of GS-441524. The subsequent intracellular conversion of GS-441524 to the active
triphosphate form, GS-443902, is a critical step for its antiviral activity.
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Caption: Metabolic activation pathway of Obeldesivir to its active triphosphate form, GS-
443902.

Pharmacokinetics of GS-441524 Following Oral
Administration of Obeldesivir

The pharmacokinetic profile of GS-441524 has been evaluated in several preclinical species
and in humans following the oral administration of Obeldesivir. A summary of the key
pharmacokinetic parameters is presented in the tables below.

Oral Bioavailability of GS-441524

Obeldesivir significantly enhances the oral bioavailability of GS-441524 across various
species compared to the direct oral administration of GS-441524.

Oral Bioavailability (%) of
Species GS-441524 after Reference
Obeldesivir Administration

Mouse 41
Rat 22 - 63.9

Ferret 154

Dog 94

Cynomolgus Monkey 5-38

Human 41 - 50 (estimated from a 350

mg oral tablet)

Pharmacokinetic Parameters of GS-441524 in Humans

Clinical studies in healthy human participants have characterized the pharmacokinetic profile of
GS-441524 following single and multiple doses of Obeldesivir.
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Parameter Value Dosing Regimen Reference

Single and multiple

Tmax 0.75 - 1.5 hours
doses (100-1600 mg)
) ) Single and multiple
Terminal Half-life 6 - 16 hours
doses (100-1600 mg)
Accumulation (Once- Multiple doses for 5
) 12%
daily) days
Accumulation (Twice- Multiple doses for 5
) 35%
daily) days

Exposures increased
Dose Proportionality dose-proportionally in Single doses
the 100-900 mg range

Plasma exposure not
Food Effect significantly altered by ~ Not specified
food intake

Pharmacokinetic Parameters of GS-441524 in Preclinical
Species

Efficacious oral doses of Obeldesivir in animal models of SARS-CoV-2 infection were
associated with specific plasma exposures of GS-441524.

o Estimated Plasma
Efficacious Dose of

Species o GS-441524 AUCO- Reference
Obeldesivir
24h (uM-h)
Mouse 30 mg/kg BID 81-108
Ferret Not specified 98
African Green Monkey 60 mg/kg QD 111

Experimental Protocols
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The pharmacokinetic data presented were generated using standardized experimental

methodologies.

Animal Studies

Administration: In preclinical studies, Obeldesivir was typically administered orally via
gavage. For comparison, intravenous (IV) administration of GS-441524 was also performed.

Sample Collection: Blood samples were collected at various time points post-administration.
Plasma was isolated by centrifugation and stored at -70°C until analysis. In some studies,
tissues such as lungs were also collected for the analysis of the active metabolite, GS-
443902.

Human Clinical Trials

Study Design: First-in-human studies were randomized, placebo-controlled, and involved
single and multiple ascending doses in healthy volunteers. An absorption, distribution,
metabolism, and excretion (ADME) study was also conducted using [**C]-labeled
Obeldesivir.

Dosing: Obeldesivir was administered as an oral tablet. The evaluated doses ranged from
100 to 1600 mg. The proposed Phase 3 dose is 350 mg twice daily for 5 days.

Sample Collection: Blood samples were collected at specified time points to determine the
plasma concentrations of GS-441524 and the intracellular concentrations of GS-443902 in
peripheral blood mononuclear cells (PBMCs). Urine and feces were collected to determine
the routes of excretion.

Bioanalytical Methods

Quantification of Obeldesivir and Metabolites: The concentrations of Obeldesivir, GS-
441524, and GS-443902 in biological matrices were quantified using validated bioanalytical
methods, primarily high-performance liquid chromatography coupled with tandem mass
spectrometry (LC-MS/MS). High-performance liquid chromatography with fluorescence
detection (HPLC-FLD) has also been used for the quantification of GS-441524.
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o Sample Preparation: A common sample preparation technique involves protein precipitation
to extract the analytes from the plasma matrix.
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Caption: A typical experimental workflow for a pharmacokinetic study of Obeldesivir.

Disposition and Excretion

Following oral administration of radiolabeled [**C]-Obeldesivir in humans, the majority of the
dose was recovered, with the primary routes of elimination being urine and feces.

o Total Recovery: The mean cumulative recovery of the [**C]-dose was 90.7%.
» Urinary Excretion: 58.5% of the administered dose was excreted in the urine.
» Fecal Excretion: 32.2% of the dose was recovered in the feces.

e Major Circulating Component: GS-441524 was the predominant component in plasma,
accounting for 90% of the 1*C-area under the concentration-time curve.

e Primary Elimination Pathway: GS-441524 is primarily eliminated via renal excretion.

Conclusion

Obeldesivir effectively serves as an oral prodrug of GS-441524, demonstrating significant
improvements in oral bioavailability across multiple species, including humans. Its rapid
conversion to the parent nucleoside, GS-441524, and subsequent intracellular phosphorylation
to the active metabolite, GS-443902, underpins its antiviral activity. The pharmacokinetic profile
of GS-441524 following Obeldesivir administration is characterized by rapid absorption, dose-
proportional exposure in the therapeutic range, and a half-life that supports twice-daily dosing.
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The primary route of elimination is renal excretion of GS-441524. These favorable
pharmacokinetic properties support the ongoing clinical development of Obeldesivir as a
potential oral therapeutic agent for viral infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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